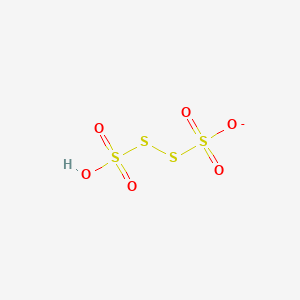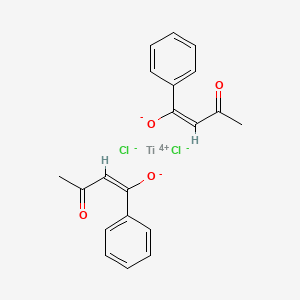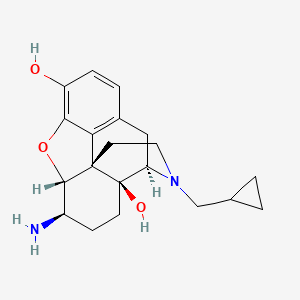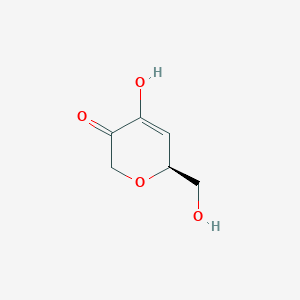
ascopyrone M
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ascopyrone M is a 3-pyranone with a 4,5-double bond carrying a hydroxy group at position 4 and a hydroxymethyl group at position 6. It is a deoxyketohexose, an anhydrohexose and a member of 3-pyrones. It is a conjugate acid of an this compound(1-).
Scientific Research Applications
Antimicrobial Efficacy and Potential in Food Preservation
- Ascopyrone P (APP), a derivative of ascopyrone M, has demonstrated significant antimicrobial efficacy against a broad range of bacteria but not against yeasts or molds. It has potential applications in food preservation, particularly in controlling the growth of Gram-negative and Gram-positive bacteria in various food types. Effective dosages for food preservation are suggested to be between 500–4000 mg/kg, depending on the food type. Further assessments on the efficacy, safety, and organoleptic aspects of this compound in food are still required (Thomas et al., 2002), (Thomas et al., 2004).
Chemical Synthesis and Antioxidative Properties
- Research on the chemical synthesis of ascopyrone P from 1,5-anhydro-D-fructose has contributed to a better understanding of its structure and potential applications. The radical scavenger activity of ascopyrone P is significantly higher than 1,5-anhydro-D-fructose, indicating its potential as a powerful antioxidant. This derivative can be efficiently produced through heat treatment, suggesting its potential utility in food applications (Andreassen & Lundt, 2006), (Yoshinaga et al., 2005).
Antibrowning Agent in Agricultural Products
- Ascopyrone P has been evaluated for its antibrowning effects in various agricultural products. It has been found to be effective as an antibrowning agent, comparable to kojic acid, in fruits, vegetables, and beverages, including different apple cultivars, pear, potato, lettuce, and varieties of green tea. Its mechanism of action includes inhibition of plant polyphenol oxidase and decolorization of quinones, which suggests its potential as a natural antibrowning agent in the food industry (Yuan et al., 2005).
Properties
Molecular Formula |
C6H8O4 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2S)-4-hydroxy-2-(hydroxymethyl)-2H-pyran-5-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,4,7-8H,2-3H2/t4-/m0/s1 |
InChI Key |
XUKJGZOHRVCEJL-BYPYZUCNSA-N |
Isomeric SMILES |
C1C(=O)C(=C[C@H](O1)CO)O |
SMILES |
C1C(=O)C(=CC(O1)CO)O |
Canonical SMILES |
C1C(=O)C(=CC(O1)CO)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


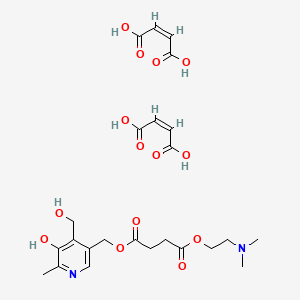
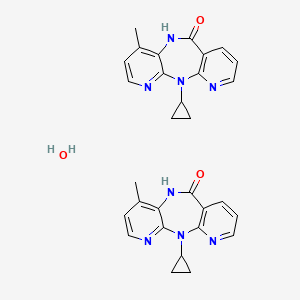
![9-phenyl-7-propyl-4H,6H-pyrimido[6,1-b][1,3]thiazine-6,8(7H)-dione](/img/structure/B1241572.png)
![ethyl 2-((S)-8-((R)-2-(3-chlorophenyl)-2-hydroxyethylamino)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yloxy)acetate](/img/structure/B1241574.png)
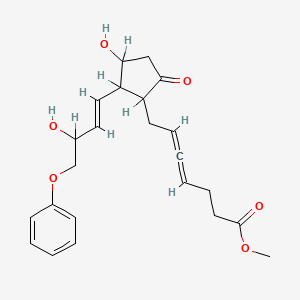

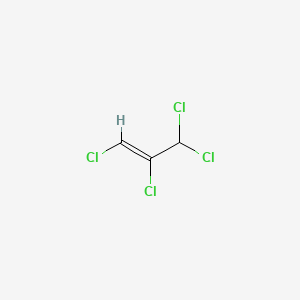


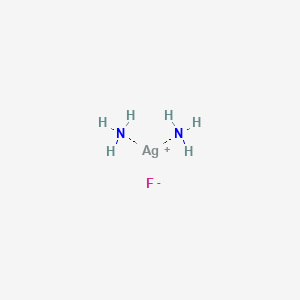
](/img/structure/B1241586.png)
